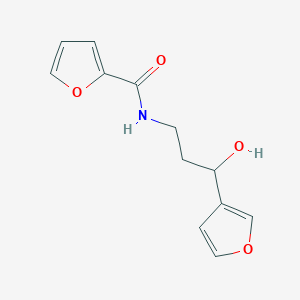

N-(3-(呋喃-3-基)-3-羟基丙基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry .

Synthesis Analysis

Furan derivatives can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are usually carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .Molecular Structure Analysis

Furan is a 5-membered planar ring, which is soluble in most organic solvents . It is the most reactive compound of the 5-membered heterocyclic compounds .Chemical Reactions Analysis

Furan derivatives can undergo various structure reactions, offering enormous scope in the field of medicinal chemistry . They can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .Physical And Chemical Properties Analysis

Furan is a nonpolar compound . The presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding, it improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .科学研究应用

合成与化学性质

- 呋喃衍生物已被合成并表征,以了解其作为有机化学中间体的潜力,展示了它们在亲电取代和亲核取代等反应中的多功能性。例如,呋喃-2-甲酰胺衍生物已通过偶联反应制备并经过进一步的化学转化,证明了这些化合物在合成更复杂的分子中的效用 (El’chaninov 和 Aleksandrov,2017)。

抗菌活性

- 合成了一系列呋喃-3-甲酰胺并评估了其体外抗菌活性,结果表明一些化合物表现出显着的抗菌特性。这表明在开发新的抗菌剂方面具有潜在应用 (Zanatta 等,2007)。

材料科学

- 使用呋喃基二胺和脂肪二酯对呋喃脂肪族聚酯酰胺的研究显示出开发无定形无规共聚物的有希望的结果,突出了呋喃衍生物在为各种应用创造新材料方面的潜力 (Triki 等,2018)。

生物活性研究

- 已合成并测试了带有呋喃-2-甲酰胺的噻唑衍生物的抗菌活性,一些化合物对一系列微生物显示出良好的疗效。这指出了这些化合物的潜在药理学应用 (Cakmak 等,2022)。

催化

- 已探讨了使用尖晶石混合金属氧化物催化剂将 5-羟甲基-2-糠醛催化氧化为呋喃-2,5-二甲酸,证明了呋喃衍生物在为聚合物工业生产关键平台化学品中的作用 (Jain 等,2015)。

DNA 结合剂

- 受天然产物启发的呋喃氨基酸已被纳入 DNA 结合多酰胺中,显示出增强的结合活性和序列识别能力。这项研究强调了呋喃衍生物在为生物技术和治疗应用开发新的分子工具方面的潜力 (Muzikar 等,2011)。

作用机制

Target of Action

The specific targets of N-(3-(furan-3-yl)-3-hydroxypropyl)furan-2-carboxamide are currently unknown. Furan derivatives have been found to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, and calcium channel blockers .

Mode of Action

It is known that furan derivatives can interact with their targets to show potential therapeutic effects . The compound’s interaction with its targets may lead to changes in cellular processes, which could result in therapeutic effects.

Biochemical Pathways

Furan derivatives are known to influence various biochemical pathways due to their broad range of targets . The compound’s interaction with these targets can lead to changes in the downstream effects of these pathways.

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives are known to have high therapeutic properties, encouraging the synthesis of a large number of novel chemotherapeutic agents .

未来方向

The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Furan drugs have broadened scope in remedying various dispositions in clinical medicines . This suggests that furan derivatives will continue to be an area of interest in medicinal chemistry and drug discovery.

属性

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-10(9-4-7-16-8-9)3-5-13-12(15)11-2-1-6-17-11/h1-2,4,6-8,10,14H,3,5H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNCIPJIOIBFSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2917287.png)

![8-(3-chloro-2-methylphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2917288.png)

![4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2917299.png)

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![5-Isopropyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2917306.png)

![(3Z)-3-(benzoylhydrazinylidene)benzo[f]chromene-2-carboxamide](/img/structure/B2917307.png)